molecular formula C13H11ClMg B6296817 2-Methyl-3-biphenylmagnesium chloride CAS No. 1427762-84-2

2-Methyl-3-biphenylmagnesium chloride

Cat. No.: B6296817
CAS No.: 1427762-84-2
M. Wt: 226.98 g/mol
InChI Key: REAPOSWEQGIYEU-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Organomagnesium Reagents (Grignard Reagents) in Carbon-Carbon Bond Formation

The discovery of organomagnesium reagents by French chemist Victor Grignard in 1900 marked a watershed moment in organic chemistry. masterorganicchemistry.com While working under Philippe Barbier, Grignard developed a method to prepare these compounds by reacting an organic halide with magnesium metal in an ethereal solvent. google.com These reagents, with the general formula R-Mg-X (where R is an alkyl or aryl group and X is a halogen), proved to be remarkably effective for creating new carbon-carbon bonds. pressbooks.pub This breakthrough provided a versatile and direct method for synthesizing a wide range of organic molecules, including alcohols, carboxylic acids, and hydrocarbons from various carbonyl compounds and other electrophiles. masterorganicchemistry.comlibretexts.orgchemguide.co.uk

The significance of this discovery was immense, fundamentally changing the landscape of synthetic organic chemistry and earning Victor Grignard the Nobel Prize in Chemistry in 1912. libretexts.orgnih.gov Initially, the reactions involved adding alkyl or aryl halides to magnesium metal in solvents like diethyl ether or tetrahydrofuran (B95107) (THF). pressbooks.publibretexts.org The resulting carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and capable of attacking electrophilic centers, most notably the carbon of a carbonyl group. masterorganicchemistry.compressbooks.pub

Over the decades, the methodology has evolved significantly. The development of activating agents for magnesium and a deeper understanding of the Schlenk equilibrium have refined the preparation and use of Grignard reagents. pressbooks.pub More recently, techniques such as halogen-magnesium exchange have emerged, allowing for the preparation of highly functionalized Grignard reagents that tolerate sensitive functional groups, a feat not easily achievable with the classical method. harvard.edu This has dramatically expanded the scope and applicability of Grignard chemistry in the synthesis of complex target molecules. libretexts.org

Strategic Importance of Biphenyl (B1667301) Scaffolds in Contemporary Chemical Research

The biphenyl scaffold, characterized by two phenyl rings linked by a single bond, is a recurring and vital structural motif in numerous areas of chemical science. libretexts.org Its prevalence stems from a combination of its rigid, yet conformationally flexible nature, and its role as a key pharmacophore or structural backbone in a vast array of biologically active molecules and functional materials. google.com

In the realm of medicinal chemistry, the biphenyl unit is a cornerstone in drug design. It is present in a wide range of therapeutic agents and natural products, including the antibiotic vancomycin. libretexts.org The scaffold's ability to position functional groups in a specific three-dimensional orientation allows for precise interactions with biological targets. For instance, biphenyl pyrazole (B372694) scaffolds have been developed as dual inhibitors for treating neurodegenerative diseases. googleapis.com Furthermore, the benzene (B151609) ring is the most common ring system in marketed drugs, and its dimerization into a biphenyl structure is a frequent strategy in lead optimization to enhance properties like metabolic stability and potency. herts.ac.uk

Beyond pharmaceuticals, biphenyls are integral to materials science. Their inherent rigidity and electronic properties make them ideal building blocks for liquid crystals, organic light-emitting diodes (OLEDs), and organic semiconductors. libretexts.org The development of efficient synthetic routes, such as transition-metal-catalyzed cross-coupling reactions, has been crucial in accessing a diverse range of substituted biphenyls for these advanced applications. google.com In agrochemicals, the biphenyl structure is also prominent, as exemplified by the insecticide bifenthrin, which relies on a functionalized biphenyl core for its activity. nih.gov

Positioning of 2-Methyl-3-biphenylmagnesium Chloride within the Landscape of Aryl Grignard Chemistry

This compound is a specialized aryl Grignard reagent that holds a specific and important position within synthetic chemistry, primarily as a key intermediate in the production of the pyrethroid insecticide, bifenthrin. herts.ac.uknih.gov Its structure, featuring a sterically hindered biphenyl framework, places it among a class of Grignard reagents whose reactivity is influenced by the substitution pattern on the aromatic ring.

The synthesis of this reagent is typically achieved through the reaction of 3-chloro-2-methyl-1,1'-biphenyl with magnesium metal in an appropriate ether solvent, such as tetrahydrofuran (THF). pressbooks.pub This process is a classical Grignard formation, where the magnesium inserts into the carbon-chlorine bond.


Table 1: Physicochemical Properties of Precursor and Related Compounds

Compound Name IUPAC Name Molecular Formula Molar Mass (g/mol)
3-Chloro-2-methyl-1,1'-biphenyl 1-chloro-2-methyl-3-phenylbenzene C₁₃H₁₁Cl 202.68
Phenylmagnesium chloride Chloro(phenyl)magnesium C₆H₅ClMg 136.86
Methylmagnesium chloride Chloro(methyl)magnesium CH₃ClMg 74.79

This table was generated based on data from PubChem. nih.govpageplace.degoogle.com

The primary and most well-documented reaction of this compound is its role as a potent nucleophile in the synthesis of bifenthrin. In this pathway, it reacts with an electrophilic source of formaldehyde (B43269) to generate (2-methyl[1,1'-biphenyl]-3-yl)methanol. pressbooks.pub This alcohol is then esterified with a cyclopropanecarboxylic acid derivative to form the final insecticide product. google.comrsc.org

The reactivity of this compound is characteristic of a sterically hindered aryl Grignard reagent. While highly nucleophilic, the presence of the methyl group ortho to the magnesium-bearing carbon can influence its reaction with various electrophiles. Such steric hindrance can be advantageous, sometimes preventing side reactions like enolization when reacting with ketones. Generally, aryl Grignard reagents readily react with a range of electrophiles. masterorganicchemistry.com


Table 2: General Reactivity of Aryl Grignard Reagents with Common Electrophiles

Electrophile Product Type after Workup
Aldehydes (e.g., Formaldehyde) Primary or Secondary Alcohols
Ketones Tertiary Alcohols
Esters Tertiary Alcohols (via double addition)
Carbon Dioxide (CO₂) Carboxylic Acids
Epoxides Alcohols

This table summarizes common transformations involving Grignard reagents. masterorganicchemistry.comlibretexts.orgchemguide.co.uk

Beyond simple additions to carbonyls, aryl Grignard reagents like this compound can participate in transition-metal-catalyzed cross-coupling reactions. rsc.orgrsc.org These reactions allow for the formation of new carbon-carbon bonds between the biphenyl moiety and other organic fragments, although specific studies on the cross-coupling of this compound itself are not widely published. However, the behavior of other sterically encumbered aryl Grignards suggests it would be a viable coupling partner in reactions catalyzed by metals like iron or nickel, which are known to facilitate the coupling of challenging substrates. rsc.orgasianpubs.orgnih.gov Its utility, therefore, lies in its ability to act as a robust building block for introducing the 2-methyl-3-biphenyl moiety into more complex molecular structures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;1-methyl-2-phenylbenzene-6-ide;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11.ClH.Mg/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12;;/h2-6,8-10H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAPOSWEQGIYEU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[C-]C=CC=C1C2=CC=CC=C2.[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methyl 3 Biphenylmagnesium Chloride

Preparation of Halogenated Biphenyl (B1667301) Precursors for Grignard Formation

The successful synthesis of 2-Methyl-3-biphenylmagnesium chloride is fundamentally dependent on the quality and structure of the halogenated biphenyl precursor. The primary precursor for this Grignard reagent is 3-chloro-2-methylbiphenyl.

Regioselective Halogenation Strategies

Achieving the desired 3-halo-2-methylbiphenyl structure requires precise control over the halogenation process. The substitution pattern on the biphenyl ring is influenced by both steric and electronic effects.

One effective method for producing 3-chloro-2-methyl-[1,1'-biphenyl] involves a nickel-catalyzed Kumada cross-coupling reaction. This approach utilizes a more readily available starting material, such as 2,6-dichlorotoluene, which reacts with a phenyl Grignard reagent like phenylmagnesium bromide. The nickel catalyst, often in the form of a nickel(II) salt, facilitates the selective formation of the C-C bond, yielding the desired biphenyl structure. rsc.org

Direct electrophilic halogenation of 2-methylbiphenyl (B165360) presents a more complex challenge in achieving regioselectivity. The directing effects of the methyl group (ortho-, para-directing) and the phenyl group (ortho-, para-directing) compete. However, the steric hindrance from the 2-methyl group can influence the position of substitution. spu.edu Studies on the electrophilic aromatic bromination of various aromatic compounds have utilized reagents like N-bromosuccinimide (NBS) in solvents such as acetonitrile (B52724) or silica (B1680970) gel to achieve regioselectivity. mdpi.com Similarly, metal-free regioselective halogenation of other heterocyclic systems has been achieved by carefully tuning reaction conditions. youtube.com For the synthesis of 3-bromo-2-methylbiphenyl, a potential strategy would involve the controlled bromination of 2-methylbiphenyl, where reaction conditions are optimized to favor substitution at the sterically accessible and electronically activated 3-position.

Precursor Purity and Impurity Impact on Grignard Reactivity

A significant concern is the presence of metallic impurities, particularly iron and manganese, in the magnesium used for the Grignard reaction. Research has demonstrated that even small amounts of these metals can have a detrimental effect on the reaction, leading to lower yields of the desired product. scispace.com These impurities can catalyze side reactions, such as the homocoupling of the Grignard reagent with the unreacted aryl halide, leading to the formation of biphenyl dimers.

Organic impurities in the precursor halide can also negatively impact the reaction. Water is highly detrimental as it will protonate and destroy the Grignard reagent as it forms. rsc.org Other organic impurities, such as isomers from a non-selective halogenation step or unreacted starting materials, can also interfere. These impurities may react with the Grignard reagent, leading to a complex mixture of products and making purification more challenging. Therefore, a highly pure halogenated precursor is essential for maximizing the yield and purity of the this compound.

Direct Synthesis of this compound via Magnesium Insertion

The core of the synthesis is the direct insertion of metallic magnesium into the carbon-halogen bond of the 3-halo-2-methylbiphenyl precursor. This reaction is influenced by several factors, including the choice of solvent, the activation of the magnesium, and the use of additives.

Optimized Reaction Conditions and Solvent Systems (e.g., Tetrahydrofuran)

The formation of this compound is typically carried out in an ether-based solvent under anhydrous conditions. Tetrahydrofuran (B95107) (THF) is a commonly used solvent due to its ability to solvate and stabilize the Grignard reagent. organic-chemistry.orglibretexts.org The lone pair electrons on the oxygen atom of THF coordinate with the magnesium atom, forming a complex that helps to keep the Grignard reagent in solution. libretexts.org

In some patented procedures for the synthesis of 2-methyl-3-biphenylmethanol, which proceeds via the this compound intermediate, a mixture of toluene (B28343) and THF is used as the solvent system. The reaction is initiated and then brought to a temperature of around 90°C. organic-chemistry.org Another green alternative to THF is 2-methyltetrahydrofuran (B130290) (2-MeTHF). researchgate.netresearchgate.net 2-MeTHF has a higher boiling point and is less water-miscible than THF, which can simplify the work-up procedure and allow for reactions to be run at higher temperatures. nih.govd-nb.info The formation of Grignard reagents in 2-MeTHF is often similar to that in THF. researchgate.net

Below is a table summarizing various solvent systems and conditions used in the formation of the target Grignard reagent, based on patent literature for the synthesis of its downstream product, 2-methyl-3-biphenylmethanol. organic-chemistry.org

PrecursorSolvent SystemInitiatorReaction Temperature (°C)
3-chloro-2-methyl biphenylToluene, Tetrahydrofuran (THF)Monobromoethane90
3-chloro-2-methyl biphenylToluene, 2-MethyltetrahydrofuranPre-formed Grignard solution100-110
3-chloro-2-methyl biphenylDimethylbenzene, EtherMethyl iodide85-100
3-chloro-2-methyl biphenylMethyl tertiary butyl etherIodine80

Activation Techniques for Metallic Magnesium in Grignard Initiation

A common challenge in Grignard synthesis is the initiation of the reaction. Magnesium metal is often coated with a passivating layer of magnesium oxide, which prevents it from reacting with the organic halide. acs.org To overcome this, several activation techniques are employed.

Common chemical activators include small amounts of iodine, methyl iodide, or 1,2-dibromoethane (B42909). organic-chemistry.orgwikipedia.org The reaction of these activators with magnesium cleans the surface and exposes fresh, reactive metal. The use of 1,2-dibromoethane is often indicated by the observation of ethylene (B1197577) bubbles. wikipedia.org Another effective method is to add a small amount of a pre-formed Grignard reagent to initiate the reaction. organic-chemistry.org Mechanical activation, such as crushing the magnesium turnings with a glass rod, can also be used to break the oxide layer and expose a fresh surface. acs.org

Influence of Additives and Co-solvents on Reaction Efficiency

The efficiency of the Grignard reaction, especially for sterically hindered or less reactive aryl halides like 3-chloro-2-methylbiphenyl, can be significantly enhanced by the use of additives. Lithium chloride (LiCl) has been shown to have a profound effect on the formation and reactivity of Grignard reagents. organic-chemistry.orggoogle.com The use of i-PrMgCl·LiCl, often referred to as a "turbo-Grignard" reagent, can facilitate the halogen-magnesium exchange and lead to higher yields. organic-chemistry.orggoogle.comnih.gov LiCl helps to break down the polymeric aggregates of the Grignard reagent, leading to more soluble and reactive monomeric species. nih.govvander-lingen.nl

The use of co-solvents can also influence the reaction. As seen in patent literature, toluene is often used in conjunction with THF or 2-MeTHF. organic-chemistry.org Toluene can help to modulate the polarity of the solvent system and can be beneficial for controlling the reaction temperature, especially for large-scale preparations.

Transmetalation Approaches to this compound

Transmetalation represents a versatile strategy for the generation of this compound. This approach circumvents some of the challenges associated with the classical Grignard reaction, such as initiation difficulties and side reactions. The two primary transmetalation pathways involve the use of organolithium intermediates and other direct metal-exchange protocols.

A prominent method for the synthesis of this compound is through a two-step sequence involving an organolithium intermediate. This process, known as a lithium-halogen exchange followed by transmetalation, offers a high degree of control and is particularly useful for aryl halides. wikipedia.orgwikipedia.org

The first step involves the reaction of a suitable precursor, typically 3-bromo-2-methylbiphenyl or 3-iodo-2-methylbiphenyl, with a strong organolithium base, most commonly n-butyllithium (n-BuLi). wikipedia.org This reaction is typically carried out in an inert aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, at low temperatures (e.g., -78 °C) to prevent side reactions. wikipedia.orglibretexts.org The lithium-halogen exchange is a rapid process that results in the formation of the corresponding aryllithium species, 2-methyl-3-lithiobiphenyl. wikipedia.org

In the second step, the newly formed aryllithium intermediate is treated with a magnesium halide salt, such as anhydrous magnesium chloride (MgCl₂) or magnesium bromide (MgBr₂). youtube.com This results in the transmetalation of the lithium with magnesium, yielding the desired this compound. This step is also typically performed at low temperatures.

Step 1: Lithium-Halogen Exchange

Ar-X + n-BuLi → Ar-Li + n-BuX

(where Ar = 2-methyl-3-biphenyl and X = Br or I)

Step 2: Transmetalation

Ar-Li + MgCl₂ → Ar-MgCl + LiCl

This method provides a clean and efficient route to the target Grignard reagent, often with high yields.

Table 1: Synthesis of this compound via Organolithium Intermediate

StepStarting MaterialReagent(s)Intermediate/ProductSolventTypical Temperature (°C)
13-Bromo-2-methylbiphenyln-Butyllithium2-Methyl-3-lithiated biphenylTHF-78
22-Methyl-3-lithiated biphenylMagnesium chlorideThis compoundTHF-78 to 0

An alternative and increasingly popular transmetalation approach is the direct magnesium-halogen exchange. harvard.edu This method avoids the pre-formation of an organolithium intermediate and instead utilizes a more reactive Grignard reagent to exchange with the aryl halide. wikipedia.org A commonly employed reagent for this purpose is isopropylmagnesium chloride (i-PrMgCl), often used in combination with lithium chloride (LiCl). researchgate.net The i-PrMgCl·LiCl complex, sometimes referred to as a "turbo-Grignard" reagent, exhibits enhanced reactivity and solubility, facilitating the exchange even with less reactive aryl chlorides and bromides. researchgate.net

This direct exchange offers several advantages, including milder reaction conditions (often from -20 °C to room temperature) and a higher tolerance for sensitive functional groups within the substrate molecule. harvard.edu The reaction equilibrium is driven by the formation of the more stable aryl Grignard reagent and the volatile isopropyl halide.

The general reaction is as follows:

Ar-X + i-PrMgCl → Ar-MgCl + i-PrX

(where Ar = 2-methyl-3-biphenyl and X = Br or I)

The use of i-PrMgCl·LiCl has been shown to be highly effective for the preparation of a wide range of functionalized Grignard reagents. researchgate.net

Table 2: Synthesis of this compound via Direct Metal-Exchange

Starting MaterialReagent(s)ProductSolventTypical Temperature (°C)
3-Bromo-2-methylbiphenylIsopropylmagnesium chloride - Lithium chloride complexThis compoundTHF-20 to 25

Reactivity Profiles and Mechanistic Investigations of 2 Methyl 3 Biphenylmagnesium Chloride

Nucleophilic Addition Reactions of the Biphenylmagnesium Moiety

As with other Grignard reagents, the carbon-magnesium bond in 2-Methyl-3-biphenylmagnesium chloride is highly polarized, rendering the biphenyl (B1667301) carbon atom strongly nucleophilic and basic. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This allows it to readily attack electrophilic centers, most notably the carbon atom of polar multiple bonds found in carbonyls, imines, and nitriles.

The addition of this compound to carbonyl compounds is a cornerstone reaction for the synthesis of complex tertiary and secondary alcohols. masterorganicchemistry.compressbooks.pub The general mechanism involves the nucleophilic attack of the biphenyl carbanion on the electrophilic carbonyl carbon. libretexts.orglibretexts.org This attack breaks the C=O pi bond, forming a tetrahedral magnesium alkoxide intermediate. pressbooks.pub Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. pressbooks.publibretexts.org The magnesium salts are also neutralized during this step. youtube.com

The class of alcohol produced is dependent on the starting carbonyl compound:

Formaldehyde (B43269) reacts with this compound to produce the primary alcohol, 2-methyl-3-biphenylmethanol. google.com

Other aldehydes react to form secondary alcohols. For example, reaction with acetaldehyde (B116499) would yield 1-(2-methyl-[1,1'-biphenyl]-3-yl)ethanol. libretexts.orgmasterorganicchemistry.com

Ketones react to generate sterically hindered tertiary alcohols. libretexts.orgmasterorganicchemistry.com For instance, acetone (B3395972) would produce 2-(2-methyl-[1,1'-biphenyl]-3-yl)propan-2-ol.

Esters and Acid Chlorides react with two equivalents of the Grignard reagent. masterorganicchemistry.comrutgers.edu The first equivalent adds to the carbonyl, but the resulting tetrahedral intermediate is unstable and eliminates the alkoxy or chloride leaving group to form a ketone in situ. rutgers.edu This ketone then immediately reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol after workup. masterorganicchemistry.comrutgers.edu Due to the addition of two identical groups from the Grignard reagent, this method is not suitable for producing tertiary alcohols with three different substituents.

The reactivity of carbonyl compounds towards nucleophilic addition is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones because they have only one alkyl group, resulting in less steric hindrance and a more electrophilic carbonyl carbon. stackexchange.com

Table 1: Synthesis of Alcohols from this compound

Carbonyl ElectrophileIntermediate Product (after Grignard addition)Final Alcohol Product (after acidic workup)Alcohol Class
FormaldehydeMagnesium (2-methyl-3-biphenyl)methoxide chloride(2-Methyl-[1,1'-biphenyl]-3-yl)methanol google.comPrimary
AcetaldehydeMagnesium 1-(2-methyl-[1,1'-biphenyl]-3-yl)ethoxide chloride1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanolSecondary
AcetoneMagnesium 2-(2-methyl-[1,1'-biphenyl]-3-yl)propan-2-oxide chloride2-(2-Methyl-[1,1'-biphenyl]-3-yl)propan-2-olTertiary
Ethyl Acetate3-(2-Methyl-[1,1'-biphenyl]-3-yl)-[...]-pentan-3-one (ketone intermediate)Bis(2-methyl-[1,1'-biphenyl]-3-yl)methyl carbinolTertiary

The nucleophilicity of this compound extends to other polar pi-bond systems, such as imines (C=N) and nitriles (C≡N). lumenlearning.com The reaction with an imine is analogous to that with a ketone. The biphenyl nucleophile attacks the carbon of the C=N double bond, and subsequent hydrolysis of the resulting magnesium amide salt yields a secondary amine.

Similarly, the addition to a nitrile provides a route to ketones. The Grignard reagent attacks the electrophilic carbon of the nitrile, forming a magnesium salt of a ketimine intermediate. Careful hydrolysis of this intermediate yields a ketone, in this case, (2-methyl-[1,1'-biphenyl]-3-yl)(R)ketone, where R is the substituent from the starting nitrile. It is crucial to avoid over-addition, which can be a challenge.

Cross-Coupling Reactions Involving this compound

Beyond its classical role in nucleophilic additions, this compound is a key reagent in transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern synthetic chemistry for forming carbon-carbon bonds. wikipedia.org

The Kumada-Tamao-Corriu reaction, or simply Kumada coupling, is a cross-coupling reaction that joins the organic group from a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org First reported in 1972, it was one of the earliest catalytic cross-coupling methods developed. wikipedia.orgorganic-chemistry.org For a sterically demanding substrate like this compound, this reaction provides an effective route to synthesize complex terphenyls and other multi-aryl structures from various aryl or vinyl halides. organic-chemistry.org The reaction is often carried out in ethereal solvents like THF or diethyl ether, which are also used for the Grignard reagent's formation. libretexts.orgnrochemistry.com

Both nickel and palladium catalysts are effective for Kumada coupling. wikipedia.orgnrochemistry.com Nickel catalysts, such as NiCl₂(dppe), are often favored due to their lower cost and higher reactivity towards less reactive electrophiles like aryl chlorides. organic-chemistry.orgnih.govnih.gov Palladium catalysts, such as Pd(PPh₃)₄ or those generated from Pd(II) precursors like PdCl₂(dppf), are also widely used and can offer broader scope and higher chemoselectivity. wikipedia.orgnrochemistry.com

Ligand design is critical for a successful coupling, especially with hindered substrates. Phosphine (B1218219) ligands are most common. wikipedia.org Bidentate (diphosphine) ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) or 1,3-bis(diphenylphosphino)propane (B126693) (dppp) are frequently employed to stabilize the metal center and promote the desired catalytic steps. wikipedia.orgnih.gov For particularly challenging or sterically crowded couplings, the choice of ligand can be tuned to prevent side reactions and improve yields. nih.govrsc.orgacs.org For instance, N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for nickel-catalyzed coupling of aryl Grignards. organic-chemistry.org

The generally accepted mechanism for the Kumada coupling involves a catalytic cycle with the metal center alternating between two oxidation states (e.g., Pd(0)/Pd(II) or Ni(0)/Ni(II)). wikipedia.orgnumberanalytics.com Some nickel-catalyzed cycles are proposed to involve Ni(I) and Ni(III) intermediates. acs.orgresearchgate.net The cycle comprises three key steps:

Oxidative Addition : The active low-valent catalyst (e.g., LₙNi(0)) inserts into the carbon-halogen bond of the organic halide (Ar-X). wikipedia.orgnumberanalytics.com This step increases the oxidation state and coordination number of the metal, forming an organometal-halide complex (LₙNi(Ar)(X)). numberanalytics.comacs.org This step is often the rate-determining step of the cycle. wikipedia.orgsci-hub.se

Transmetalation : The organometallic species from the first step reacts with the Grignard reagent (this compound). The biphenyl group is transferred from magnesium to the nickel or palladium center, displacing the halide, which forms a magnesium salt (MgX₂). nrochemistry.comnumberanalytics.com This results in a diorganometal complex (LₙNi(Ar)(2-Methyl-3-biphenyl)).

Reductive Elimination : The two organic ligands on the metal center couple and are expelled from the coordination sphere, forming the new C-C bond of the final biaryl product. wikipedia.orgnumberanalytics.com This step reduces the metal's oxidation state and regenerates the active low-valent catalyst, which can then re-enter the catalytic cycle. nrochemistry.comacs.org An isomerization step may be required prior to reductive elimination to bring the two organic groups into a cis orientation. wikipedia.orgnrochemistry.com

Kumada Cross-Coupling with Organic Halides

Substrate Scope and Stereochemical Considerations in Biphenyl Derivatization

The utility of a Grignard reagent like this compound in synthetic chemistry is defined by its reactivity with various electrophiles. While specific studies detailing the substrate scope for this particular reagent are not extensively documented, its reactivity can be inferred from its structural features—namely, the presence of a sterically hindered ortho-methyl group. In derivatization reactions, this steric hindrance would play a significant role. For instance, in reactions with carbonyl compounds, the methyl group would influence the facial selectivity of the addition, potentially leading to diastereomeric products. The nucleophilicity of the Grignard carbon allows it to react with a range of substrates including aldehydes, ketones, esters, and nitriles. However, the primary modern application for such an aryl Grignard reagent is as a precursor in transition metal-catalyzed cross-coupling reactions to form more complex biaryl structures.

Contextual Role in Negishi Cross-Coupling (Comparison and Precursor Utility)

The Negishi cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryls. wikipedia.orgorganic-chemistry.org The reaction typically involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org In this context, this compound is not directly used in the catalytic cycle but serves as a valuable precursor to the required organozinc intermediate. The transformation from the Grignard reagent to the organozinc species is a critical preliminary step known as transmetalation. The Negishi reaction is renowned for its high functional group tolerance and its effectiveness in creating sterically hindered biaryls, making it a relevant pathway for derivatives of 2-methyl-3-biphenyl. nih.govorgsyn.org

Transmetalation to Organozinc Intermediates

The core of using a Grignard reagent like this compound in a Negishi coupling lies in its conversion to a more reactive and selective organozinc species. This is achieved through a process called transmetalation, where the magnesium atom is exchanged for a zinc atom. Typically, this is accomplished by reacting the Grignard reagent with a zinc halide, such as zinc chloride (ZnCl₂).

Catalyst Selection and Functional Group Tolerance in Biaryl Synthesis

A significant advantage of the Negishi cross-coupling is its compatibility with a wide array of functional groups, a feature largely influenced by the choice of catalyst. orgsyn.orgorgsyn.org Palladium catalysts are generally favored over nickel due to their superior functional group tolerance and higher yields in many cases. wikipedia.org

Modern catalyst systems for Negishi coupling often employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). For instance, catalysts like Pd(P(t-Bu)₃)₂ and PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) have demonstrated high efficiency. nih.gov These advanced catalysts allow the coupling to proceed under mild conditions and tolerate sensitive functional groups such as esters, nitriles, ketones, and even aldehydes and phenols, which might be incompatible with other organometallic reagents. frontiersin.orgnih.govresearchgate.net This tolerance minimizes the need for protecting group strategies, streamlining the synthesis of complex biaryl molecules. orgsyn.orgorgsyn.org

Catalyst SystemTypical SubstratesKey Advantages
Palladium-Phosphine Complexes (e.g., Pd(P(t-Bu)₃)₂) Aryl and vinyl chlorides, bromides, triflatesHigh activity, good for sterically hindered substrates. nih.gov
Palladium-NHC Complexes (e.g., PEPPSI-IPr) Aryl halides with diverse functional groupsExcellent functional group tolerance, robust and stable. frontiersin.orgresearchgate.net
Nickel-Based Catalysts (e.g., Ni(acac)₂/ligand) Aryl and alkyl halidesCost-effective, effective for sp³-sp² coupling. wikipedia.org

Related Biphenyl Synthesis via Suzuki-Miyaura Cross-Coupling (Methodological Comparison)

As a point of comparison, the Suzuki-Miyaura cross-coupling is another cornerstone of modern organic synthesis for constructing biaryl compounds. nih.govmdpi.com This reaction typically couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, using a palladium catalyst and a base. gre.ac.ukmdpi.com While Negishi coupling relies on organozinc reagents, Suzuki-Miyaura coupling's use of generally stable and non-toxic organoboron reagents makes it an attractive and widely practiced alternative. nih.gov The choice between Negishi and Suzuki-Miyaura often depends on factors like functional group compatibility, availability of starting materials, and the specific steric and electronic nature of the substrates.

Ortho-Substituted Biphenyl Formation

The synthesis of biaryls with substituents at the ortho positions, such as those derived from this compound, presents a significant steric challenge. The Suzuki-Miyaura reaction has proven to be particularly effective for creating such sterically hindered C-C bonds. gre.ac.uk The development of highly active catalyst systems has enabled the coupling of di- and even tri-ortho-substituted aryl partners, which were previously difficult to synthesize. organic-chemistry.org For example, using specialized palladium catalysts with bulky ligands, ortho-substituted aryl chlorides can be coupled efficiently at room temperature, demonstrating the power of this method to overcome significant steric hindrance. organic-chemistry.org

Ligand Effects in Palladium-Catalyzed Processes

The success of the Suzuki-Miyaura reaction, especially for challenging substrates like ortho-substituted aryl halides, is critically dependent on the nature of the ligand coordinated to the palladium center. nih.gov Early methods using simple triphenylphosphine (B44618) ligands were often insufficient for hindered couplings. The development of bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos and RuPhos, revolutionized the field. acs.orgnih.gov These ligands promote the key steps of the catalytic cycle—oxidative addition and reductive elimination—and stabilize the active Pd(0) species, leading to higher catalyst turnover numbers and efficiency. nih.gov Similarly, N-heterocyclic carbene (NHC) ligands have also emerged as a powerful alternative to phosphines, offering high stability and reactivity for the synthesis of sterically demanding biaryls. organic-chemistry.org

Ligand TypeExample(s)Key Features in Suzuki-Miyaura Coupling
Dialkylbiaryl Phosphines SPhos, RuPhos, XPhosBulky and electron-rich; highly effective for hindered and unactivated aryl chlorides. nih.govacs.org
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors; form very stable palladium complexes, robust for difficult couplings. organic-chemistry.org
Ferrocenyl Phosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)Effective for a range of aryl halides, though can be less reactive for highly hindered substrates. researchgate.net
Chiral Monophosphines Chiral lactated SPhos/RuPhos derivativesEnable enantioselective synthesis of axially chiral biphenyls. acs.orgnih.gov

Other Transition Metal-Catalyzed Coupling Reactions of Aryl Grignard Reagents

Beyond the well-established palladium- and nickel-catalyzed reactions, other transition metals have emerged as powerful catalysts for forging new carbon-carbon bonds using aryl Grignard reagents. These alternative methods often provide complementary reactivity and can be more cost-effective and environmentally benign. The reactivity of organometallic species like this compound is influenced by the choice of metal catalyst, opening up a diverse range of synthetic possibilities.

Iron-Catalyzed Cross-Couplings with Alkyl and Aryl Halides

Iron, as an earth-abundant and non-toxic metal, has garnered significant attention as a catalyst for cross-coupling reactions. nih.govacs.orgnih.gov Iron-catalyzed cross-coupling reactions of Grignard reagents with organic halides have been known since the pioneering work of Kochi. nih.gov Simple iron salts, such as FeCl₃ or Fe(acac)₃, are often effective precatalysts for the coupling of both alkyl and aryl Grignard reagents with a variety of electrophiles. acs.orgresearchgate.net

Mechanistic studies suggest that the active catalytic species can vary depending on the reaction conditions and the nature of the Grignard reagent. nih.govnih.govresearchgate.net For aryl Grignard reagents, it is hypothesized that organoferrate species, such as [Ar₄Fe]⁻, may be formed in situ. nih.gov Alternatively, low-valent iron species, potentially Fe(-II), are proposed to be involved, which would be consistent with the ability of these systems to activate otherwise unreactive aryl chlorides. illinois.edu A common mechanistic pathway involves the formation of an "inorganic Grignard reagent" with the formal composition [Fe(MgX)₂], which is believed to be a key propagating species in the catalytic cycle. mdpi.com This cycle is generally thought to proceed through oxidative addition, transmetalation, and reductive elimination steps. nih.gov

In the context of This compound , its reaction with alkyl and aryl halides under iron catalysis is expected to follow these general principles. While specific studies on this particular Grignard reagent are not extensively documented, research on the iron-catalyzed cross-coupling of biphenylmagnesium bromide with alkyl bromides has shown that the addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) is crucial for achieving high yields. asianpubs.org For instance, the reaction of biphenylmagnesium bromide with various alkyl bromides in the presence of 5 mol% FeCl₃ and 1.3 equivalents of TMEDA at -5 °C for 30 minutes afforded the corresponding alkylbiphenyls in good to excellent yields. asianpubs.org The reaction is sensitive to temperature, with higher temperatures leading to the formation of dark red solutions and reduced yields. acs.org

The steric hindrance introduced by the 2-methyl group on the biphenyl scaffold of This compound could influence the efficiency of the coupling reaction. However, iron catalysis has proven effective for the coupling of sterically demanding partners. The reaction of aryl Grignard reagents with primary and secondary alkyl halides bearing β-hydrogens can be achieved in high yields using Fe(acac)₃ as a catalyst, demonstrating the robustness of this methodology. researchgate.netnih.gov The coupling of aryl Grignard reagents with aryl halides, which can be challenging due to competitive homocoupling, has also been successfully achieved using iron catalysis, sometimes requiring specific catalyst pre-treatment or additives to suppress side reactions. illinois.edu

Table 1: Iron-Catalyzed Cross-Coupling of Biphenylmagnesium Bromide with Alkyl Bromides

EntryAlkyl BromideProductYield (%)
1n-C₄H₉Brn-Butylbiphenyl85
2n-C₆H₁₃Brn-Hexylbiphenyl88
3n-C₈H₁₇Brn-Octylbiphenyl91
4n-C₁₂H₂₅Brn-Dodecylbiphenyl92
5cyclohexyl-BrCyclohexylbiphenyl75

Data sourced from a study on the iron-catalyzed cross-coupling of biphenylmagnesium bromide. asianpubs.org Conditions: Biphenylmagnesium bromide, alkyl bromide, 5 mol% FeCl₃, 1.3 equiv. TMEDA, THF, -5 °C, 0.5 h.

Copper-Mediated Coupling Processes

Copper-catalyzed cross-coupling reactions represent another cornerstone of carbon-carbon bond formation. numberanalytics.com These reactions, often referred to as Ullmann-type couplings, have a long history and have been significantly refined over the years to become highly versatile synthetic tools. nih.gov Copper catalysts are generally less expensive than palladium and exhibit unique reactivity profiles.

Copper-mediated couplings of Grignard reagents can proceed via either stoichiometric or catalytic amounts of a copper salt, such as CuCN·2LiCl. organic-chemistry.org The use of functionalized arylmagnesium reagents, prepared through iodine-magnesium exchange, allows for the smooth coupling with functionalized primary alkyl iodides and benzylic bromides at low temperatures. organic-chemistry.org The addition of ligands, such as trimethyl phosphite, can stabilize the intermediate arylcopper species and prevent unwanted homocoupling. organic-chemistry.org

For a sterically hindered Grignard reagent like This compound , copper-catalyzed coupling offers a viable pathway for C-C bond formation. While direct examples with this specific reagent are scarce, the principles of copper catalysis suggest that it should be a competent coupling partner. Copper catalysts have been successfully employed in the asymmetric conjugate addition of Grignard reagents to cyclic enones, where chiral ferrocenyl diphosphine ligands have enabled high levels of stereocontrol even with reactive Grignard reagents. nih.govorganic-chemistry.org This demonstrates the ability of copper-based systems to control reactivity and selectivity.

The coupling of Grignard reagents with alkyl triflates, catalyzed by Li₂CuCl₄, is a highly efficient method for C-C bond formation, working well for most primary triflates at low temperatures. organic-chemistry.org For more sterically hindered substrates, higher reaction temperatures and longer reaction times may be necessary to achieve comparable yields. organic-chemistry.org This suggests that the coupling of This compound with various electrophiles under copper catalysis would likely require optimization of reaction conditions to overcome the steric bulk of the 2-methyl group.

Oxidative Homocoupling Pathways of Biphenylmagnesium Species

A common side reaction in transition metal-catalyzed cross-coupling reactions involving Grignard reagents is oxidative homocoupling, which leads to the formation of a symmetrical biaryl product. libretexts.orgmnstate.edu This transformation can also be a desired synthetic route for the preparation of symmetrical biaryls. The homocoupling of Grignard reagents can be promoted by various transition metal catalysts, including iron and copper, often in the presence of an oxidant. nih.govacs.org

For instance, a range of aryl Grignard reagents undergo smooth homocoupling in the presence of a copper catalyst and di-tert-butyldiaziridinone as an oxidant, affording the corresponding biaryls in good to excellent yields. nih.govacs.org This reaction is generally fast and proceeds under mild conditions. acs.org Similarly, manganese-catalyzed oxidative homocoupling of aryl Grignard chlorides has been reported using 1,2-dichloroethane (B1671644) as the oxidant. researchgate.net

In the case of This compound , the formation of 2,2'-dimethyl-3,3'-quaterphenyl through oxidative homocoupling is a plausible pathway. The steric hindrance imparted by the 2-methyl group might influence the rate and efficiency of this reaction. While homocoupling is often considered an undesired side product in cross-coupling reactions, its selective promotion can be a valuable synthetic strategy. The mechanism of homocoupling can be complex and may involve radical intermediates or the reductive elimination from a diorganometal species. quora.comnih.gov The choice of catalyst, oxidant, and reaction conditions can often be tuned to favor either the cross-coupling or the homocoupling product.

Annulation and Cyclization Reactions Utilizing this compound

The unique structural features of This compound , particularly the presence of a reactive Grignard center in proximity to an ortho-methylated biphenyl system, make it an intriguing substrate for annulation and cyclization reactions, leading to the formation of polycyclic aromatic hydrocarbons (PAHs).

Chromium-Catalyzed Annulation with Alkynes for Polycyclic Aromatic Hydrocarbon Synthesis

A significant application of 2-biaryl Grignard reagents, including analogs of This compound , is in the synthesis of phenanthrene (B1679779) derivatives through chromium-catalyzed annulation with alkynes. acs.orgacs.orgnih.gov This reaction provides a powerful method for constructing complex polycyclic aromatic frameworks from relatively simple starting materials. researchgate.netmdpi.com

The reaction typically involves treating a 2-biarylmagnesium reagent with an internal alkyne in the presence of a chromium catalyst, such as CrCl₂ and a 2,2'-bipyridine (B1663995) ligand. acs.orgacs.org This process affords substituted phenanthrenes in moderate to good yields. acs.orgnih.gov A key feature of this reaction is that it does not require an external oxidant; instead, an excess of the alkyne acts as a hydrogen acceptor. acs.orgacs.org

For This compound , this annulation reaction would be expected to yield a substituted phenanthrene. Mechanistic studies involving deuterium-labeling experiments suggest a pathway that involves multiple intramolecular C-H activation steps mediated by the chromium catalyst. acs.orgacs.org This highlights the ability of the transition metal to orchestrate a complex series of bond-forming events. An iron-catalyzed version of this annulation has also been developed, which proceeds at room temperature but requires a stoichiometric amount of an oxidant like 1,2-dichloro-2-methylpropane. nih.gov

Table 2: Chromium-Catalyzed Annulation of 2-Biphenylmagnesium Bromide with Alkynes

EntryAlkyneProductYield (%)
1Diphenylacetylene9,10-Diphenylphenanthrene75
21,2-Di(p-tolyl)acetylene9,10-Di(p-tolyl)phenanthrene70
31,2-Di(m-tolyl)acetylene9,10-Di(m-tolyl)phenanthrene65
41-Phenyl-1-propyne9-Methyl-10-phenylphenanthrene55
54-Octyne9,10-Di-n-propylphenanthrene68

Data adapted from a study on the chromium-catalyzed annulation of 2-biaryl Grignard reagents. acs.org Conditions: 2-Biphenylmagnesium bromide, alkyne (2 equiv.), 10 mol% CrCl₂, 12 mol% 2,2'-bipyridine, THF, 80 °C.

Intramolecular Cyclization Pathways of Derived Species

While direct intramolecular cyclization of This compound itself is not a commonly reported pathway, the functional group transformations that this Grignard reagent can undergo open up possibilities for subsequent cyclization reactions of its derived species. Organometallic compounds are key intermediates in many cyclization reactions, including those that form new rings through intramolecular C-H activation or by reaction with tethered electrophilic groups. rsc.orgresearchgate.netnih.govrsc.org

Applications in the Synthesis of Complex Organic Molecules

Utilization as a Building Block for Structurally Diverse Biphenyl (B1667301) Derivatives

2-Methyl-3-biphenylmagnesium chloride serves as a powerful nucleophilic building block for the introduction of the 2-methyl-3-biphenyl moiety into a wide array of organic molecules. The presence of the Grignard functionality allows for facile reaction with various electrophiles, leading to the formation of a diverse range of substituted biphenyls. These derivatives are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

The general reactivity of Grignard reagents like this compound with common electrophiles is well-established. For instance, its reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively. A notable application is the synthesis of 2-methyl-3-biphenylmethanol, a key intermediate in the production of the pyrethroid insecticide bifenthrin. A patented method describes the continuous Grignard reaction of 3-chloro-2-methyl biphenyl to form the Grignard reagent in situ, which is then hydroxylated to produce 2-methyl-3-biphenylmethanol. google.com

The versatility of this compound as a building block is further demonstrated by its potential reactions with other electrophiles, as summarized in the table below.

ElectrophileResulting Functional GroupProduct Class
Aldehydes (RCHO)Secondary AlcoholSubstituted Biphenyl Alcohols
Ketones (RCOR')Tertiary AlcoholSubstituted Biphenyl Alcohols
Esters (RCOOR')Tertiary Alcohol (after double addition)Substituted Biphenyl Alcohols
Carbon Dioxide (CO2)Carboxylic AcidBiphenyl Carboxylic Acids
Nitriles (RCN)Ketone (after hydrolysis)Biphenyl Ketones
EpoxidesAlcoholHydroxyalkyl Biphenyls

These reactions highlight the extensive scope of this compound in generating a library of structurally diverse biphenyl derivatives, each with the potential for unique biological or material properties.

Role as a Key Intermediate in Multi-Step Organic Synthesis Pathways

The utility of this compound extends beyond its role as a simple building block; it often serves as a crucial intermediate in complex, multi-step synthetic sequences. researchgate.netumontreal.ca Its formation from readily available precursors and its subsequent conversion into other functional groups make it a pivotal connection point in the assembly of intricate molecular targets.

For example, in the synthesis of certain pharmaceutical agents or complex natural products containing a substituted biphenyl core, the formation of the 2-Methyl-3-biphenyl Grignard reagent can be a strategic step. This allows for the coupling of the biphenyl unit with other complex fragments of the target molecule. The stability and reactivity of the Grignard reagent can be finely tuned, often through the use of additives like lithium chloride, which can enhance the rate and efficiency of its formation. researchgate.net

Regioselective and Chemoselective Reactivity in Tandem Processes

While specific studies on the regioselective and chemoselective reactivity of this compound in tandem processes are not extensively documented, general principles of Grignard chemistry allow for predictions of its behavior. The steric hindrance imposed by the methyl group at the 2-position and the phenyl group at the 3-position can significantly influence its reactivity.

Regioselectivity: In reactions with unsymmetrical electrophiles, the bulky nature of the 2-methyl-3-biphenyl group would likely favor attack at the less sterically hindered site. For instance, in the ring-opening of a substituted epoxide, the Grignard reagent would preferentially attack the less substituted carbon atom.

Chemoselectivity: In molecules containing multiple electrophilic sites, this compound can exhibit chemoselectivity. Grignard reagents are known to be highly reactive towards carbonyl groups of aldehydes and ketones. In the presence of less reactive functional groups such as esters or nitriles, selective reaction with the more electrophilic carbonyl can often be achieved by controlling the reaction conditions, such as temperature and reaction time. The use of additives can also modulate the reactivity and enhance chemoselectivity.

Tandem processes, where multiple bond-forming events occur in a single synthetic operation, could potentially leverage the specific reactivity of this Grignard reagent. For instance, a tandem conjugate addition-alkylation sequence on an α,β-unsaturated carbonyl compound could be envisioned, where the regioselectivity of the initial addition is controlled by the steric and electronic properties of the Grignard reagent.

Precursor for Advanced Organometallic Reagents

This compound can serve as a valuable precursor for the generation of other, often more specialized, organometallic reagents through transmetalation reactions. This process involves the transfer of the 2-methyl-3-biphenyl group from magnesium to another metal, such as zinc, copper, or palladium, to create new organometallic species with distinct reactivity profiles.

For example, reaction with zinc chloride (ZnCl2) would yield the corresponding organozinc reagent, 2-Methyl-3-biphenylzinc chloride. Organozinc reagents are generally less reactive and more functional group tolerant than their Grignard counterparts, making them ideal for specific cross-coupling reactions, such as the Negishi coupling.

Similarly, transmetalation to copper salts would generate an organocuprate reagent. These reagents are particularly useful for conjugate addition reactions to α,β-unsaturated carbonyl compounds. The formation of a palladium intermediate in situ is the basis for various palladium-catalyzed cross-coupling reactions.

The following table summarizes potential transmetalation reactions and the resulting advanced organometallic reagents.

Transmetalating AgentResulting Organometallic ReagentPotential Applications
Zinc Chloride (ZnCl2)2-Methyl-3-biphenylzinc chlorideNegishi Coupling
Copper(I) Halide (CuX)(2-Methyl-3-biphenyl)copperConjugate Addition
Palladium Catalysts2-Methyl-3-biphenylpalladium complexSuzuki, Stille, Hiyama Couplings

The ability to transform this compound into a variety of other organometallic reagents significantly expands its synthetic utility and underscores its importance as a versatile tool in modern organic synthesis.

Characterization and Spectroscopic Analysis of Organomagnesium Intermediates and Reaction Products

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are paramount for elucidating the molecular structure of Grignard reagents and their products in solution. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are two of the most powerful techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of nuclei within a molecule. For a compound like 2-Methyl-3-biphenylmagnesium chloride, both ¹H and ¹³C NMR would be informative.

¹H NMR: The proton NMR spectrum would reveal the arrangement of hydrogen atoms. The formation of the Grignard reagent from its corresponding aryl halide leads to significant changes in the chemical shifts of the protons, particularly those on the carbon atom bonded to magnesium and adjacent protons. Protons on the carbon bearing the MgCl group experience a notable upfield shift (to a lower ppm value) compared to the precursor halide, reflecting the increased electron density from the electropositive magnesium atom. Studies on various aryl Grignard reagents confirm this trend. rsc.org The aromatic protons of the two phenyl rings would appear as a complex set of multiplets, while the methyl group protons would present as a singlet.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The most significant feature would be the signal for the carbon atom directly bonded to the magnesium (the ipso-carbon), which experiences a very large upfield shift and significant broadening due to quadrupolar relaxation effects from the adjacent magnesium and chlorine atoms.

Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic Protons 6.5 - 8.0 Multiplet (m) The exact positions would vary depending on the substitution pattern and electronic effects. Protons ortho to the MgCl group would be the most shielded.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. However, the high reactivity and low volatility of Grignard reagents make their direct analysis challenging. Often, they are converted to more stable derivatives before analysis. Gas-phase studies using specialized mass spectrometers can analyze the organometallic ions directly. acs.orgrsc.org

Fragmentation in mass spectrometry involves the breakdown of a molecular ion into smaller, charged fragments. wikipedia.orglibretexts.org For an organometallic compound like this compound, several fragmentation pathways could be anticipated under electron ionization. miamioh.edu

Potential Mass Spectrometry Fragmentation of this compound

Fragment Ion Description Potential m/z
[C₁₃H₁₁Mg³⁵Cl]⁺ Molecular Ion 242
[C₁₃H₁₁Mg³⁷Cl]⁺ Molecular Ion (³⁷Cl isotope) 244
[C₁₃H₁₁]⁺ Loss of MgCl 167
[C₁₃H₁₁Mg]⁺ Loss of Cl 206

Note: The m/z values are based on the most abundant isotopes. The presence of chlorine would result in a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio.

In Situ Monitoring Techniques for Reaction Progress and Intermediate Detection

The formation of Grignard reagents can be subject to an induction period and is highly exothermic, which presents safety risks during scale-up. acs.orgmt.com Therefore, real-time monitoring is essential to ensure the reaction has initiated safely and is proceeding as expected. hzdr.de In situ spectroscopic techniques, which analyze the reaction mixture directly without sampling, are ideal for this purpose.

Fourier-Transform Infrared (FTIR) Spectroscopy: In situ FTIR spectroscopy, often using an attenuated total reflectance (ATR) probe immersed in the reactor, is a widely used technique. mt.comresearchgate.netresearchgate.net It allows for the continuous tracking of reactant consumption and product formation. The formation of this compound from 2-chloro-3-methylbiphenyl would be monitored by observing the decrease in the intensity of the characteristic C-Cl vibrational band of the starting material and the simultaneous appearance of new bands associated with the newly formed C-Mg bond of the Grignard reagent. acs.orgmt.com This provides definitive confirmation of reaction initiation. acs.org

Raman Spectroscopy: Raman spectroscopy is another powerful vibrational technique for in situ monitoring. mdpi.comresearchgate.nethoriba.com A key advantage is that the C-Mg bond, which is often difficult to observe in the infrared spectrum, typically shows a distinct and strong Raman signal. Furthermore, common solvents like tetrahydrofuran (B95107) (THF) and diethyl ether produce weak Raman signals, resulting in a cleaner background for observing the species of interest. Raman spectroscopy is also insensitive to water, making it a robust method for analyzing these moisture-sensitive reactions. mdpi.com

Vibrational Spectroscopy Markers for In Situ Monitoring

Technique Species Monitored Key Vibrational Mode / Band (cm⁻¹) Observation
In Situ FTIR 2-chloro-3-methylbiphenyl (Reactant) C-Cl Stretch (~750-550 cm⁻¹) Peak intensity decreases as reaction proceeds. acs.org
In Situ FTIR This compound (Product) C-Mg Stretch / Aromatic Ring Modes Appearance of new, characteristic product peaks. mt.com

X-ray Crystallography for Solid-State Structural Determination of Related Compounds

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a compound in the solid state, providing precise information on bond lengths, bond angles, and coordination geometry. wikimedia.orgweizmann.ac.il While obtaining a single crystal of a reactive intermediate like this compound can be challenging, the crystal structures of many related organomagnesium compounds have been determined and provide critical insight into their nature.

Grignard reagents are rarely simple monomeric species with the formula R-Mg-X. In coordinating solvents like diethyl ether or tetrahydrofuran (THF), the magnesium center is typically coordinated by solvent molecules to achieve a more stable, often tetrahedral, geometry. chemeurope.comwikipedia.org For example, the crystal structure of phenylmagnesium bromide crystallized from diethyl ether shows that it exists as a monomeric complex, C₆H₅MgBr(OEt₂)₂, with the magnesium atom tetrahedrally coordinated to the phenyl group, the bromine atom, and the oxygen atoms of two ether molecules. wikimedia.orgwikipedia.orgwisc.edu The structure of other aryl and alkyl Grignard reagents can be even more complex, sometimes forming bridged dimers or larger polymeric aggregates. acs.org

The specific structure of this compound in the solid state would likely feature the magnesium atom coordinated to the biphenyl (B1667301) group, the chlorine atom, and one or more molecules of the ether solvent used in its preparation.

Illustrative Crystallographic Data for a Related Compound: Phenylmagnesium Bromide bis(diethyl etherate)

Parameter Value Reference
Chemical Formula C₁₄H₂₅BrMgO₂ wisc.edu
Crystal System Monoclinic wisc.edu
Space Group P2₁/c wisc.edu
Mg-C Bond Length ~2.20 Å wikipedia.org
Mg-Br Bond Length ~2.44 Å wikipedia.org
Mg-O Bond Lengths ~2.01 Å, ~2.06 Å wikipedia.org

Theoretical and Computational Studies of 2 Methyl 3 Biphenylmagnesium Chloride Reactivity

Density Functional Theory (DFT) Calculations on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For a Grignard reagent like 2-Methyl-3-biphenylmagnesium chloride, DFT calculations would be instrumental in elucidating its reaction mechanisms. Researchers would typically use a functional, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-31G(d) or larger) to model the compound and its reactions.

These calculations can provide insights into:

The Schlenk Equilibrium: Grignard reagents exist in solution as a complex equilibrium involving the parent organomagnesium halide (RMgX), the dialkylmagnesium species (R₂Mg), and magnesium halide (MgX₂). DFT can model the energies of these different species to predict the position of the equilibrium for this compound in a given solvent, which is crucial for understanding its reactivity.

Reaction Pathways: For reactions with electrophiles (e.g., aldehydes, ketones), DFT can map out the potential energy surface. This allows for the identification of the most likely reaction pathway, whether it be a concerted mechanism or a stepwise process involving intermediates. For this compound, this would involve modeling the approach of the biphenyl (B1667301) group to the electrophile and the subsequent bond-forming and bond-breaking steps.

A hypothetical study might compare the reactivity of this compound with simpler Grignard reagents like phenylmagnesium chloride to understand the electronic and steric effects of the methyl and additional phenyl groups.

Modeling of Transition States and Energetic Profiles of Grignard Reactions

A key aspect of understanding a chemical reaction is characterizing its transition state—the highest energy point along the reaction coordinate. For the reactions of this compound, computational chemists would locate and optimize the geometry of the transition states for its various reactions.

Transition State Geometry: The geometry of the transition state reveals the arrangement of atoms at the point of maximum energy. For a Grignard reaction with a carbonyl compound, this typically involves a four- or six-membered ring-like structure where the magnesium atom coordinates with the carbonyl oxygen, facilitating the transfer of the carbanionic group (the 2-methyl-3-biphenyl group in this case) to the carbonyl carbon. mnstate.edu

Below is a hypothetical data table illustrating the kind of energetic data that would be generated from such a study for the reaction with a simple aldehyde like formaldehyde (B43269).

SpeciesMethod/Basis SetRelative Energy (kcal/mol)
Reactants (Grignard + Formaldehyde)B3LYP/6-31G(d)0.0
Pre-reaction ComplexB3LYP/6-31G(d)-5.2
Transition StateB3LYP/6-31G(d)+15.8
Product (Alkoxide)B3LYP/6-31G(d)-25.3

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational Insights into Catalyst-Substrate Interactions

While Grignard reactions themselves are typically not catalytic, the principles of computational analysis of catalyst-substrate interactions are relevant, especially in the context of cross-coupling reactions where a Grignard reagent might be used with a transition metal catalyst (e.g., nickel or palladium).

In such a scenario, DFT calculations would be employed to study:

Ligand Effects: How different ligands on the metal catalyst influence the reaction's efficiency and selectivity.

Transmetalation Step: The transfer of the 2-methyl-3-biphenyl group from the magnesium to the transition metal catalyst is a critical step. DFT can model the transition state of this process to understand how the sterics and electronics of the Grignard reagent affect the rate of this step.

A hypothetical computational study might explore the interaction of this compound with a nickel-phosphine catalyst, providing data on the binding energies and the activation barriers for the key steps in the catalytic cycle.

Emerging Research Avenues and Future Perspectives

Development of Sustainable and Green Methodologies for Grignard Synthesis and Reactions

The traditional synthesis of Grignard reagents, while effective, often requires large volumes of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) under strict inert atmospheres, posing both environmental and safety challenges. acs.orgnih.gov Modern research is actively pursuing greener alternatives applicable to the formation of 2-Methyl-3-biphenylmagnesium chloride.

Two prominent strategies are mechanochemistry and continuous flow synthesis.

Mechanochemistry: This approach involves the use of ball-milling to initiate the reaction between magnesium metal and an organohalide. acs.orgthieme-connect.com The mechanical energy supplied by grinding can activate the magnesium surface, often requiring only catalytic amounts of solvent (liquid-assisted grinding) or no solvent at all. nih.govsciencedaily.com Researchers have successfully prepared various Grignard reagents in paste form using this method, which can be performed in the air and drastically reduces the use of hazardous solvents and the generation of waste. nih.govsciencedaily.comuniv-journal.net This technique holds promise for the synthesis of this compound from 3-chloro-2-methylbiphenyl, particularly as it can overcome the solubility issues sometimes associated with solid organohalides. thieme-connect.com

Continuous Flow Chemistry: Flow reactors offer superior control over the highly exothermic nature of Grignard reagent formation. chemicalindustryjournal.co.ukvapourtec.com By passing a solution of the organohalide over a packed bed of magnesium, the reagent can be generated in-situ and used immediately in a subsequent reaction step. vapourtec.com This method enhances safety by minimizing the accumulation of large quantities of the reactive Grignard reagent, improves heat transfer, and allows for stable, consistent production. vapourtec.comacs.org This is particularly advantageous for potentially runaway reactions and offers a scalable, automated alternative to batch processing. acs.org

Table 1: Comparison of Synthesis Methodologies for Grignard Reagents

Feature Traditional Batch Synthesis Mechanochemical Synthesis (Ball-Milling) Continuous Flow Synthesis
Solvent Requirement High volume of anhydrous solvent acs.org Minimal or no solvent required nih.govnih.gov Solvent used as a medium, but volumes are often reduced per unit of product
Atmosphere Strict inert atmosphere (N₂ or Ar) acs.org Can often be performed in air nih.gov Closed system, inherently protected from atmosphere vapourtec.com
Safety Risk of exotherm runaway, accumulation of reactive species mt.com Generally safer due to small scale and lack of bulk solvent acs.org Excellent heat control, minimal reagent accumulation, enhanced safety chemicalindustryjournal.co.ukvapourtec.com
Initiation Can be difficult and unpredictable acs.org Mechanical activation facilitates initiation thieme-connect.com Consistent initiation over an activated magnesium bed vapourtec.com

| Scalability | Standard, but can be hazardous | Scalability is an active area of research | Highly scalable and automated acs.org |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The primary utility of Grignard reagents like this compound is in carbon-carbon bond formation, most notably through cross-coupling reactions. While palladium catalysts have historically dominated this field, recent research emphasizes the use of cheaper, more earth-abundant, and less toxic metals like iron and nickel. nih.govacs.org

Iron-Catalyzed Cross-Coupling: Simple iron salts, such as iron(III) chloride (FeCl₃) and iron(III) acetylacetonate (B107027) (Fe(acac)₃), have emerged as powerful precatalysts for Kumada-type cross-coupling reactions. acs.orgresearchgate.net These systems are effective for coupling aryl Grignard reagents with a variety of partners, including aryl chlorides and triflates. acs.orgnih.gov The use of additives like N-heterocyclic carbenes (NHCs) can further improve selectivity and suppress unwanted homocoupling side reactions. acs.org The development of a unified iron-based catalyst system capable of coupling various electrophiles with high functional group tolerance is a significant step forward. nih.gov

Nickel-Catalyzed Cross-Coupling: Nickel catalysts, often supported by phosphine (B1218219) or N-heterocyclic carbene ligands, are highly effective for the cross-coupling of sterically hindered substrates. nih.govoup.com They have shown great promise in reactions involving tertiary alkylmagnesium halides and challenging aryl bromides or triflates, enabling the construction of sterically congested quaternary centers. nih.gov For a biaryl Grignard like this compound, nickel catalysts offer a robust option for coupling with other aryl or vinyl partners, a key step in synthesizing more complex poly-aromatic structures. nih.gov

Table 2: Performance of Selected Iron and Nickel Catalytic Systems in Kumada Cross-Coupling

Catalyst System Grignard Reagent Electrophile Key Feature Potential Application for this compound
FeF₃·3H₂O / SIPr·HCl acs.org p-Tolyl-MgBr Chlorobenzene High selectivity, suppresses homocoupling. acs.org Coupling with various aryl chlorides to form complex terphenyls.
FeCl₃ / Ti(OEt)₄ nih.gov Aryl-MgBr Aryl Bromides/Iodides/Tosylates Broad electrophile scope, high functional group tolerance. nih.gov Versatile coupling with a wide range of functionalized aromatic partners.
NiCl₂(dppe) nih.gov Aryl-MgBr Benzylic Sulfonamides C-N bond activation, stereospecific potential. nih.gov Synthesis of novel biphenyls containing sulfonamide functionalities.

Expansion of Synthetic Utility to New Classes of Biphenyl-Containing Molecules

The biphenyl (B1667301) moiety is a privileged structure in medicinal chemistry and materials science. The ability to use this compound as a building block opens doors to novel molecules with tailored properties. Future research will focus on expanding its synthetic use beyond simple couplings.

The development of robust iron and nickel catalytic systems allows for the coupling of aryl Grignard reagents with a diverse array of electrophiles beyond simple aryl halides. nih.govnih.gov This enables the synthesis of new classes of molecules where the 2-methyl-3-biphenyl unit is attached to different functionalities. This includes creating connections to alkyl chains, other heterocyclic systems, and molecules bearing sensitive functional groups like esters, nitriles, and ketones, which are tolerated by modern catalytic systems. acs.orgacs.org The reagent can be used in the synthesis of complex architectures like terphenyls, which are intermediates for important compounds such as the antifungal agent anidulafungin. nih.gov

Table 3: Potential Synthetic Transformations for this compound

Reaction Type Electrophile Class Resulting Product Class Significance
Kumada Coupling Aryl/Heteroaryl Halides acs.orgnih.gov Substituted Terphenyls/Heteroaromatics Access to complex polyaromatic systems for materials and drug discovery.
Acylation Acid Chlorides researchgate.net Biaryl Ketones Key intermediates for synthesizing complex organic molecules.
Alkylation Alkyl Halides/Sulfonates nih.govacs.org Alkylated Biphenyls Introduction of alkyl chains to modify solubility and biological activity.

Mechanistic Deepening through Advanced Analytical and Computational Tools

Despite its long history, the precise nature of the Grignard reagent in solution remains a subject of intense study. niscpr.res.innih.gov A Grignard reagent rarely exists as a simple "RMgX" monomer. It participates in a complex set of equilibria, known as the Schlenk equilibrium, involving dimers, oligomers, and the disproportionation products MgR₂ and MgX₂. researchgate.netnih.govwikipedia.org The reactivity and reaction mechanism are highly dependent on the specific species present in solution. nih.gov

Computational Chemistry: Tools like Density Functional Theory (DFT) are invaluable for exploring the structures and energetics of these transient species. nih.govnih.gov Computational studies have elucidated the crucial role of solvent molecules (e.g., THF) in stabilizing various monomeric and dimeric structures and mediating the ligand exchange process. researchgate.netacs.org For a sterically demanding reagent like this compound, computational models can predict the likely aggregation state and how the bulky biphenyl group influences the Schlenk equilibrium. DFT calculations are also used to map out the entire catalytic cycles of cross-coupling reactions, comparing different pathways (e.g., Fe(I)/Fe(II)/Fe(III) vs. Fe(0)/Fe(II) cycles) and identifying the rate-limiting steps. nih.govpku.edu.cnresearchgate.net

Advanced Analytical Techniques: In-situ spectroscopic methods, such as ReactIR (FTIR spectroscopy), allow for real-time monitoring of Grignard reactions. mt.commt.com By tracking the consumption of reactants and the formation of products and intermediates, these techniques provide crucial kinetic data and mechanistic insights. mt.com This is particularly useful for understanding the slow initiation phase of Grignard formation and for ensuring safety during scale-up by preventing the dangerous accumulation of unreacted organohalide. mt.com

Table 4: Key Mechanistic Questions and Investigative Tools

Mechanistic Question Primary Investigative Tool(s) Insights Gained
What is the structure in solution? Computational Chemistry (DFT), NMR Spectroscopy researchgate.netnih.gov Understanding the Schlenk equilibrium, identifying the distribution of monomers, dimers (e.g., (THF)CH₃Mg(μ-Cl)₂MgCH₃(THF)), and other aggregates. researchgate.net
How is the reagent formed? Radical Clock Experiments, Stereochemical Probes, DFT niscpr.res.inalfredstate.edu Evidence for radical intermediates and surface-based mechanisms on the magnesium metal. alfredstate.eduutexas.edu
What is the cross-coupling mechanism? In-situ Spectroscopy (ReactIR), Kinetics, DFT mt.comnih.govresearchgate.net Elucidation of catalytic cycles (oxidative addition, transmetalation, reductive elimination), identification of active catalytic species, and rate-determining steps. researchgate.net

Q & A

Basic: What are the key considerations for synthesizing 2-Methyl-3-biphenylmagnesium chloride with high purity?

Methodological Answer:
Synthesis optimization requires strict control of reaction conditions. Key parameters include:

  • Solvent selection : Use anhydrous THF or diethyl ether to prevent hydrolysis of the Grignard reagent .
  • Temperature : Maintain a reflux temperature (e.g., 35–40°C for THF) to ensure controlled reactivity.
  • Halide precursor purity : Use 2-Methyl-3-biphenyl chloride with ≥98% purity to minimize side reactions.
  • Quenching protocols : Employ dry ice or deuterated solvents for characterization (e.g., NMR) to confirm reagent integrity. Post-synthesis, validate purity via titration (e.g., Gilman test) and cross-check with 1H^{1}\text{H}-NMR for biphenyl proton signals .

Basic: How do researchers characterize the stability of this compound under varying conditions?

Methodological Answer:
Stability studies involve:

  • Kinetic analysis : Monitor decomposition rates via in situ 1H^{1}\text{H}-NMR at temperatures ranging from −20°C to 25°C.
  • Solvent effects : Compare shelf-life in THF vs. Et2_2O under argon vs. nitrogen atmospheres.
  • Quantitative assays : Use iodometric titration to measure active Mg content over time. Data should be tabulated (e.g., half-life at 25°C) and analyzed statistically (e.g., ANOVA) to identify degradation drivers .

Advanced: How can contradictory reactivity data for this compound in cross-coupling reactions be resolved?

Methodological Answer:
Data contradictions often arise from:

  • Catalyst-substrate mismatch : Screen Pd catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)) to identify ligand-dependent steric effects.
  • Reaction scale : Compare yields in small-scale (≤1 mmol) vs. bulk reactions; micro-scale setups may underestimate side reactions.
  • Iterative analysis : Apply triangulation by combining experimental replicates, computational DFT studies (e.g., transition-state modeling), and literature meta-analysis to isolate variables .

Advanced: What computational methods are used to predict the regioselectivity of this compound in nucleophilic additions?

Methodological Answer:
Regioselectivity modeling involves:

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to compare activation energies for ortho vs. para attack pathways.
  • Electrostatic potential maps : Visualize charge distribution to identify nucleophilic "hotspots" on the biphenyl ring.
  • Benchmarking : Validate predictions against experimental HPLC/MS data for adduct distributions. Cross-reference with analogous systems (e.g., phenylmagnesium bromide) to refine models .

Advanced: How can researchers design experiments to probe the air/moisture sensitivity of this compound?

Methodological Answer:
Design a controlled degradation protocol:

  • Glovebox vs. Schlenk line : Compare reaction yields under strict inert conditions vs. trace O2_2/H2_2O exposure.
  • Moisture titration : Introduce calibrated amounts of H2_2O (via syringe pump) and track byproducts (e.g., biphenyl alcohol) via GC-MS.
  • Data normalization : Express sensitivity as a function of hydrolysis rate constants (k), derived from pseudo-first-order kinetics .

Basic: What analytical techniques are critical for verifying the structure of this compound?

Methodological Answer:
Multi-modal validation is essential:

  • NMR spectroscopy : 13C^{13}\text{C}-NMR to confirm Mg-C bonding (δ ~100–150 ppm).
  • Mass spectrometry : High-resolution ESI-MS in negative ion mode for [M–Cl]^- peaks.
  • Elemental analysis : Quantify Mg content via ICP-OES, with ≤5% deviation from theoretical values.
  • Cross-validation : Compare spectral data with structurally related Grignard reagents (e.g., 4-(Methylthio)phenylmagnesium chloride) to identify diagnostic peaks .

Advanced: How do steric effects in this compound influence its utility in asymmetric synthesis?

Methodological Answer:
Steric impact is assessed through:

  • Chiral ligand screening : Test phosphine (e.g., BINAP) and N-heterocyclic carbene ligands to modulate enantioselectivity.
  • X-ray crystallography : Resolve crystal structures of Mg adducts to quantify bond angles and torsional strain.
  • Kinetic isotopic effects (KIE) : Compare reaction rates using deuterated vs. protiated reagents to differentiate steric vs. electronic contributions .

Advanced: What strategies mitigate side reactions when using this compound in multi-step syntheses?

Methodological Answer:
Mitigation approaches include:

  • Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for alcohols) during Grignard addition.
  • Sequential quenching : Add electrophiles (e.g., carbonyls) before workup to minimize protonolysis.
  • In situ monitoring : Use ReactIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.